molecular formula C3H4ClN5S B12859368 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride

Cat. No.: B12859368
M. Wt: 177.62 g/mol
InChI Key: YOROUMPDMDFXRR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological activities. This compound is characterized by the fusion of a triazole ring with a thiadiazole ring, forming a unique scaffold that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various electrophilic reagents. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with dibromoacetophenone in the presence of a base such as piperidine, yielding the desired triazolothiadiazine derivative . The reaction is usually carried out in refluxing ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride stands out due to its potent antimicrobial and anticancer activities, making it a valuable candidate for drug development. Its ability to inhibit multiple enzymes and pathways further enhances its therapeutic potential .

Properties

Molecular Formula

C3H4ClN5S

Molecular Weight

177.62 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine;hydrochloride

InChI

InChI=1S/C3H3N5S.ClH/c4-2-7-8-1-5-6-3(8)9-2;/h1H,(H2,4,7);1H

InChI Key

YOROUMPDMDFXRR-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1N=C(S2)N.Cl

Origin of Product

United States

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